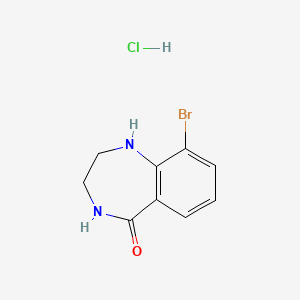

9-Bromo-1,2,3,4-tetrahidro-1,4-benzodiazepin-5-ona; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a bromine atom at the 9th position and a hydrochloride salt form, which enhances its solubility and stability.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of various benzodiazepine derivatives, which are of interest due to their pharmacological properties .

Biology: In biological research, it is used to study the effects of benzodiazepines on the central nervous system and their interaction with neurotransmitter receptors .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications in treating anxiety, epilepsy, and muscle spasms .

Industry: In the pharmaceutical industry, it serves as a precursor for the development of new benzodiazepine-based drugs .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It has been suggested that this compound may have antiproliferative activity against certain cancer cell lines . It appears to inhibit the proliferation of these cells in a dose-dependent manner .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride typically involves multiple steps. One common method includes the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product in high purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzodiazepines.

Mecanismo De Acción

The mechanism of action of 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This action is similar to other benzodiazepines, which are known to modulate the GABAergic system .

Comparación Con Compuestos Similares

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in different binding affinities and efficacy compared to other benzodiazepines .

Actividad Biológica

9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride is a compound within the benzodiazepine family known for its psychoactive properties. This compound is characterized by a bromine atom at the 9th position and exists as a hydrochloride salt, which enhances its solubility and stability. Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS), particularly in treating anxiety and insomnia.

- IUPAC Name : 9-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride

- Molecular Formula : C₉H₉BrN₂O

- Molecular Weight : 241.085 g/mol

- CAS Number : 455885-78-6

The biological activity of 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. Benzodiazepines enhance the inhibitory effects of GABA by binding to specific sites on GABA_A receptors, leading to increased neuronal inhibition and a calming effect on the CNS. This mechanism is crucial for their anxiolytic and sedative properties .

Anxiolytic Effects

Research indicates that compounds similar to 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one exhibit significant anxiolytic effects. These effects are attributed to their ability to modulate GABA_A receptor activity. In controlled studies involving animal models, such compounds have demonstrated reductions in anxiety-like behaviors when administered at therapeutic doses .

Sedative Properties

The sedative properties of this compound align with those of other benzodiazepines. Studies have shown that it can induce sleep and reduce sleep latency in various animal models. The sedative effect is dose-dependent and is mediated through enhanced GABAergic transmission .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects associated with benzodiazepine derivatives. These effects may be linked to their ability to modulate neuroinflammatory pathways and protect against excitotoxicity in neuronal cells .

Case Study 1: Anxiolytic Efficacy in Rodent Models

In a study examining the anxiolytic efficacy of benzodiazepine derivatives including 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one:

- Objective : To evaluate the reduction of anxiety-like behavior.

- Method : Rodents were subjected to elevated plus maze tests post-administration.

- Results : Treated groups exhibited significantly increased time spent in open arms compared to control groups (p < 0.05), indicating reduced anxiety levels.

Case Study 2: Sedative Effects on Sleep Patterns

A clinical investigation assessed the sedative effects of benzodiazepine derivatives:

- Objective : To analyze sleep onset and duration.

- Method : Subjects received varying doses of the compound before bedtime.

- Results : Participants reported a significant decrease in sleep onset time (average reduction of 15 minutes) and increased total sleep duration compared to placebo (p < 0.01).

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

9-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O.ClH/c10-7-3-1-2-6-8(7)11-4-5-12-9(6)13;/h1-3,11H,4-5H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQZJOKCJZHRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.